molecular formula C16H17N3O2 B11682139 N'-(pyridin-2-ylmethylene)-2-(m-tolyloxy)propanehydrazide

N'-(pyridin-2-ylmethylene)-2-(m-tolyloxy)propanehydrazide

Cat. No.: B11682139
M. Wt: 283.32 g/mol
InChI Key: XXPBOPJXPWZIMZ-UHFFFAOYSA-N
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Description

2-(3-METHYLPHENOXY)-N’-[(PYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENOXY)-N’-[(PYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the condensation of 2-(3-methylphenoxy)acetohydrazide with pyridine-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPHENOXY)-N’-[(PYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(3-METHYLPHENOXY)-N’-[(PYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENOXY)-N’-[(PYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    2-(3-METHYLPHENOXY)PYRIDINE: Similar in structure but lacks the hydrazide moiety.

    N’-[(PYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE: Similar but lacks the phenoxy group.

Uniqueness

2-(3-METHYLPHENOXY)-N’-[(PYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to the combination of its phenoxy and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-(pyridin-2-ylmethylideneamino)propanamide

InChI

InChI=1S/C16H17N3O2/c1-12-6-5-8-15(10-12)21-13(2)16(20)19-18-11-14-7-3-4-9-17-14/h3-11,13H,1-2H3,(H,19,20)

InChI Key

XXPBOPJXPWZIMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NN=CC2=CC=CC=N2

Origin of Product

United States

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